

Spectroscopic Analysis of Z-D-Tyrosine: A Technical Guide

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Compound of Interest		
Compound Name:	Z-D-tyrosine	
Cat. No.:	B15598380	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-benzyloxycarbonyl-D-tyrosine (**Z-D-tyrosine**), a protected form of the amino acid D-tyrosine. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, making the characterization of **Z-D-tyrosine** crucial for quality control and process monitoring in drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with detailed experimental protocols.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Z-D-tyrosine**. Due to the limited availability of published spectral data specifically for **Z-D-tyrosine**, data from the closely related L-enantiomer, N-benzyloxycarbonyl-L-tyrosine, and the parent compound, D-tyrosine, are included for reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data



Proton Assignment	Expected Chemical Shift (δ) in ppm (Z-L-Tyrosine in DMSO-d ₆)	Expected Chemical Shift (δ) in ppm (D-Tyrosine in D ₂ O) [1]
Aromatic (C ₆ H ₅)	7.30-7.40 (m, 5H)	-
Aromatic (C ₆ H ₄)	7.05 (d, 2H), 6.65 (d, 2H)	~7.19 (d), ~6.89 (d)
NH	~7.8 (d)	-
α-СН	4.1-4.2 (m, 1H)	~3.93 (t)
β-CH ₂	2.8-3.0 (m, 2H)	~3.20 (dd), ~3.05 (dd)
CH₂ (Benzyloxy)	5.0 (s, 2H)	-
OH (Phenolic)	~9.2 (s)	-
СООН	~12.7 (s)	-

Note: Chemical shifts are highly dependent on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Carbon Assignment	Expected Chemical Shift (δ) in ppm (Z-L-Tyrosine)	Expected Chemical Shift (δ) in ppm (D-Tyrosine)[2]
C=O (Carboxyl)	~173	~172.6
C=O (Carbamate)	~156	-
Aromatic (C-OH)	~156	~156.4
Aromatic (C-CH ₂)	~128	~126.8
Aromatic (C ₆ H ₅)	~137, ~128.5, ~127.8	-
Aromatic (CH)	~130, ~115	~132, ~117.2
CH₂ (Benzyloxy)	~65	-
α-СН	~57	~55.4
β-CH ₂	~37	~35.9



Note: Chemical shifts are highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹) (Z-L-Tyrosine)	Expected Wavenumber (cm ⁻¹) (D-Tyrosine)[3]
O-H Stretch (Carboxylic Acid)	3300-2500 (broad)	3200-2500 (broad)
O-H Stretch (Phenol)	~3400	~3300
N-H Stretch (Amide)	~3300	-
C-H Stretch (Aromatic)	3100-3000	3100-3000
C-H Stretch (Aliphatic)	3000-2850	3000-2850
C=O Stretch (Carboxylic Acid)	~1710	~1680
C=O Stretch (Carbamate)	~1690	-
N-H Bend (Amide)	~1530	-
C=C Stretch (Aromatic)	1600-1450	1600-1450

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

lon	Expected m/z (Z-D-Tyrosine)	Expected m/z (D-Tyrosine) [4]
[M+H]+	316.12	182.08
[M+Na]+	338.10	204.06
[M-H] ⁻	314.11	180.07
Fragment ions	[M-C ₇ H ₇] ⁺ , [M-CO ₂] ⁺ , etc.	[M-HCOOH]+, [M-NH₃]+, etc.



Note: The molecular weight of **Z-D-tyrosine** ($C_{17}H_{17}NO_5$) is 315.32 g/mol . The molecular weight of D-tyrosine ($C_9H_{11}NO_3$) is 181.19 g/mol .[4][5]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of **Z-D-tyrosine**.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **Z-D-tyrosine** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: -2 to 14 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.



- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Integrate the signals in the ¹H NMR spectrum.
 - Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Z-D-tyrosine**.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Z-D-tyrosine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet-forming die.
 - Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.



Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

- Record a background spectrum of the empty sample compartment or a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Z-D-tyrosine**.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Dissolve a small amount of **Z-D-tyrosine** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
 - A small amount of formic acid or ammonium acetate may be added to promote ionization.
- Instrument Parameters:
 - Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
 - Ionization Mode: Positive and/or negative ion mode.



Mass Range: m/z 50-500.

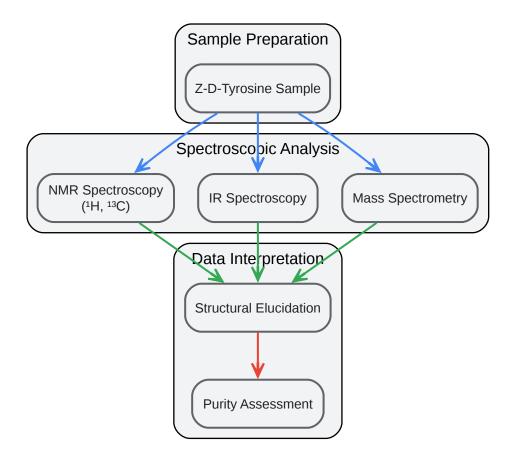
Capillary Voltage: 3-5 kV.

- Nebulizing Gas Flow: Adjusted to obtain a stable spray.
- Drying Gas Temperature and Flow: Optimized for the specific instrument and solvent system.
- Data Acquisition and Analysis:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min).
 - Acquire the mass spectrum.
 - Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-) to confirm the molecular weight.
 - If using a tandem mass spectrometer (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide further structural information.

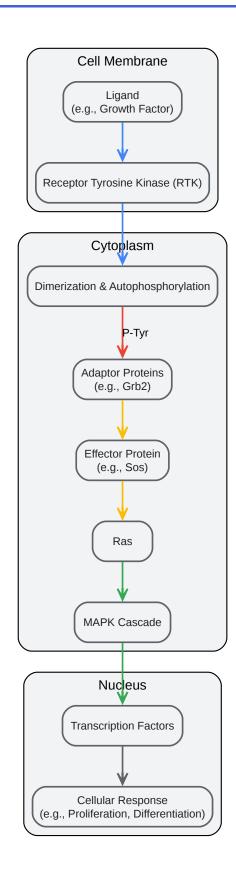
Mandatory Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Z-D-tyrosine**.









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- To cite this document: BenchChem. [Spectroscopic Analysis of Z-D-Tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598380#spectroscopic-analysis-of-z-d-tyrosine-nmr-ir-ms]

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